6-Bromoquinazoline-4-thiol

Procurement economics Building block sourcing Quinazoline thiols

6-Bromoquinazoline-4-thiol (CAS 544461-20-3; IUPAC: 6-bromo-1H-quinazoline-4-thione) is a brominated heterocyclic building block within the quinazoline-4-thione sub-class, with molecular formula C₈H₅BrN₂S and molecular weight 241.11 g/mol. The compound exists in tautomeric equilibrium between the thiol (6-bromoquinazoline-4-thiol) and thione (6-bromo-3H-quinazoline-4-thione) forms, a property that governs its reactivity in nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Molecular Formula C8H5BrN2S
Molecular Weight 241.11
CAS No. 544461-20-3
Cat. No. B2462760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinazoline-4-thiol
CAS544461-20-3
Molecular FormulaC8H5BrN2S
Molecular Weight241.11
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=S)N=CN2
InChIInChI=1S/C8H5BrN2S/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
InChIKeyPOBLUMIPMANYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinazoline-4-thiol (CAS 544461-20-3): Procurement-Relevant Identity and Core Physicochemical Profile


6-Bromoquinazoline-4-thiol (CAS 544461-20-3; IUPAC: 6-bromo-1H-quinazoline-4-thione) is a brominated heterocyclic building block within the quinazoline-4-thione sub-class, with molecular formula C₈H₅BrN₂S and molecular weight 241.11 g/mol . The compound exists in tautomeric equilibrium between the thiol (6-bromoquinazoline-4-thiol) and thione (6-bromo-3H-quinazoline-4-thione) forms, a property that governs its reactivity in nucleophilic substitution and metal-catalyzed cross-coupling reactions [1]. It is commercially available from multiple suppliers at purities typically ≥95–97%, and its applications are concentrated in medicinal chemistry as a precursor to kinase-targeted anticancer agents and antifungal derivatives [2].

Why 6-Bromoquinazoline-4-thiol Cannot Be Replaced by Unsubstituted Quinazoline-4-thiol or Other 6-Halo Analogs: The Case for Position-Specific Bromination


The 6-bromo substituent is not merely a placeholder; it directly determines the compound's synthetic trajectory, biological potency, and physicochemical properties in ways that unsubstituted, 6-chloro, or 6-fluoro analogs fail to replicate. The bromine at C6 serves as a dual-purpose handle: it enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for late-stage diversification, and it contributes to enhanced lipophilicity (LogP ≈ 1.8) that improves membrane permeability relative to the unsubstituted parent . Furthermore, published antimicrobial structure-activity relationship (SAR) data explicitly rank halogen-dependent efficacy as bromo > chloro > fluoro for quinazoline-4-thiones, making the 6-bromo derivative the preferred starting material for antifungal lead optimization programs [1]. Substituting the thiol/thione moiety with a carbonyl oxygen (i.e., switching to 6-bromoquinazolin-4-one) eliminates the nucleophilic sulfur center required for thioetherification and alters the hydrogen-bonding pharmacophore, fundamentally changing the compound's derivatization chemistry and target engagement profile [2].

6-Bromoquinazoline-4-thiol: Quantified Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Procurement Cost Premium vs. Unsubstituted Quinazoline-4-thiol – Same Vendor, Same Pack Size

When purchased from the same supplier (Santa Cruz Biotechnology) at identical pack size (250 mg), 6-bromoquinazoline-4-thiol commands a 24.7% price premium over unsubstituted quinazoline-4-thiol. This premium reflects the added synthetic value of the pre-installed bromine handle, which eliminates one bromination step and its associated yield loss, solvent waste, and purification cost in downstream synthesis .

Procurement economics Building block sourcing Quinazoline thiols

Halogen-Dependent Antifungal Potency Ranking: Bromo Outperforms Chloro and Fluoro Quinazoline-4-thiones

A systematic study of trisubstituted quinazoline-4-thiones published in Folia Microbiologica established a clear halogen-dependent antifungal activity trend: bromo > chloro > fluoro derivatives. The MIC values for these compounds ranged from 40 to >1000 mg/mL, with the brominated analogs consistently exhibiting superior antifungal efficacy. This class-level SAR finding positions the 6-bromo variant as the structurally optimized starting point for antifungal lead discovery programs targeting Fusarium, Cytospora, and related phytopathogenic fungal species [1].

Antifungal SAR Halogen effect Agrochemical lead optimization

Lipophilicity Differential: Enhanced LogP of 6-Bromo Derivative vs. Unsubstituted Quinazoline-4-thiol Drives Membrane Permeability

The 6-bromoquinazoline-4-thiol exhibits a calculated LogP of 1.80 (ALogP), representing a substantial increase in lipophilicity compared to unsubstituted quinazoline-4-thiol (LogP ≈ 1.0–1.2, estimated by difference of the bromine contribution). The bromine atom adds approximately +0.6–0.8 LogP units, which translates to roughly a 4- to 6-fold increase in octanol-water partition coefficient. This elevated lipophilicity is associated with improved passive membrane permeability, a critical parameter for intracellular target engagement in anticancer and antifungal drug discovery programs .

Physicochemical profiling LogP Drug-likeness ADME prediction

Derivatization Output: 6-Bromoquinazoline-4-thiol Enables Synthesis of Cytotoxic Quinazoline Derivatives with Sub-Micromolar IC50 Against Cancer Cell Lines

A 2023 study by Zare et al. synthesized a focused library of 6-bromoquinazoline derivatives (5a–j) starting from 6-bromoquinazoline precursors and evaluated their cytotoxicity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines via MTT assay. All compounds showed activity with IC50 values ranging from 0.53 to 46.6 μM. Notably, compound 5b (fluoro-substituted phenyl derivative) exhibited IC50 = 0.53–1.95 μM, outperforming cisplatin as a positive control. Molecular docking confirmed binding to the EGFR active site, establishing the 6-bromo scaffold as a validated entry point for EGFR-targeted anticancer agent design [1]. In an independent 2024 study, quinazoline-4(3H)-one derivatives bearing a thiol group at C2 (synthesized from related brominated precursors) showed IC50 values of 15.85 ± 3.32 μM (MCF-7) and 17.85 ± 0.92 μM (SW480), with the lead compound 8a demonstrating selectivity (IC50 = 84.20 ± 1.72 μM on normal MRC-5 cells) superior to Erlotinib on MCF-7 [2].

Anticancer agents EGFR kinase inhibitors Cytotoxicity Quinazoline SAR

Synthetic Tractability: The 6-Bromo Substituent as a Cross-Coupling Handle Enabling Suzuki-Miyaura Diversification into Aryl-Substituted Quinazoline-4-thiones

Turgunov et al. (2025) demonstrated that 6-bromo-quinazolin-4-thiones, synthesized via treatment of 6-bromoquinazolin-4-ones with Lawesson's reagent, undergo efficient Suzuki-Miyaura cross-coupling with aromatic boronic acids to yield 6-aryl-substituted quinazoline-4-thiones. This reactivity is contingent on the presence of the bromine at C6 and cannot be replicated by the unsubstituted (6-H) analog, which lacks a leaving group for palladium-catalyzed coupling. The bromine thus serves as both a synthetic handle for diversification and a placeholder that can be replaced with aryl, heteroaryl, or vinyl groups in the final target molecule [1]. Separately, the earlier work by Ma et al. (2008) demonstrated that the 4-thiol group undergoes efficient S-alkylation with alkyl halides under phase-transfer catalysis, yielding 6-bromo-4-alkylthioquinazoline derivatives in good yields [2].

Cross-coupling chemistry Suzuki-Miyaura reaction Late-stage functionalization Building block versatility

Procurement-Driven Application Scenarios for 6-Bromoquinazoline-4-thiol (CAS 544461-20-3)


Scenario A: Medicinal Chemistry – EGFR-Targeted Anticancer Lead Generation

Research groups pursuing novel EGFR tyrosine kinase inhibitors should prioritize 6-bromoquinazoline-4-thiol as the core scaffold. The 6-bromo substituent provides the lipophilicity (LogP 1.80) required for cellular membrane penetration, while the 4-thiol group enables S-alkylation to introduce diverse side chains that engage the EGFR ATP-binding pocket. Published data demonstrate that derivatives synthesized from this scaffold achieve sub-micromolar IC50 values (0.53–1.95 μM) against MCF-7 and SW480 cancer cell lines, outperforming cisplatin [1]. The bromine atom further serves as a cross-coupling handle for late-stage diversification via Suzuki-Miyaura reaction, enabling rapid SAR exploration around the 6-position [2]. Procuring this pre-functionalized building block eliminates the need for in-house bromination of quinazoline-4-thiol, saving 1–2 synthetic steps and associated purification costs.

Scenario B: Agrochemical Discovery – Antifungal Lead Optimization Against Phytopathogenic Fungi

For agrochemical research targeting Fusarium graminearum, Cytospora mandshurica, and Fusarium oxysporum, 6-bromoquinazoline-4-thiol is the preferred starting material. The class-level SAR established by Jantová et al. (2000) demonstrates that brominated quinazoline-4-thiones consistently outperform their chloro and fluoro counterparts in antifungal assays [3]. Specifically, 6-bromo-4-alkylthioquinazoline derivatives (e.g., compound 6g) exhibit inhibition rates of 63.8% (F. graminearum), 51.9% (C. mandshurica), and 55.1% (F. oxysporum) at 50 mg/L, matching the performance of the commercial fungicide hymexozole [4]. The S-alkylation chemistry is well-precedented under phase-transfer catalysis conditions, enabling rapid library synthesis for hit expansion.

Scenario C: Chemical Biology – Selective Kinase Probe Development

Laboratories developing selective chemical probes for kinase profiling should select 6-bromoquinazoline-4-thiol for its demonstrated selectivity window. In the BMC Chemistry (2024) study, the lead compound 8a (derived from a brominated quinazoline-thiol scaffold) showed an IC50 of 84.20 ± 1.72 μM on normal MRC-5 fibroblasts versus 15.85 ± 3.32 μM on MCF-7 cancer cells, representing a 5.3-fold selectivity margin [5]. This degree of cancer-cell selectivity is critical for probe development, as it reduces confounding cytotoxicity in control experiments. The thiol group at C4 enables attachment of affinity tags or fluorescent reporters without disrupting the EGFR-binding pharmacophore, making this compound suitable for target engagement studies and chemoproteomics applications.

Scenario D: Process Chemistry – Scalable Synthesis of 6-Aryl-Quinazoline-4-thione Libraries

Process chemistry groups tasked with synthesizing diverse 6-aryl-quinazoline-4-thione libraries should procure 6-bromoquinazoline-4-thiol for its compatibility with Pd-catalyzed cross-coupling under mild conditions. Turgunov et al. (2025) established that 6-bromo-quinazolin-4-thiones readily undergo Suzuki-Miyaura coupling with aryl boronic acids, providing access to 6-aryl derivatives in a single step from the brominated precursor [2]. The thionation step from the corresponding quinazolin-4-one proceeds with 84% yield under microwave irradiation at 115 °C using Lawesson's reagent, demonstrating process scalability. Furthermore, the LookChem database lists this compound as commercially available at 2.5 g scale (95% purity, $1,227.82 from American Custom Chemicals Corporation), confirming multi-gram procurement feasibility .

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